N-Acetyl-D-glucosamine 6-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

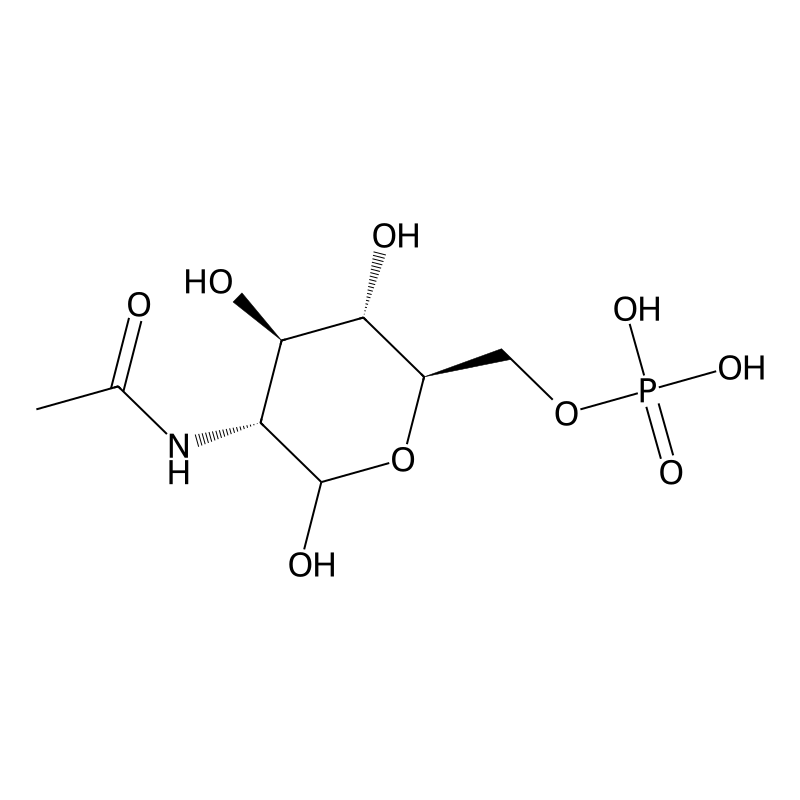

N-Acetyl-D-glucosamine 6-phosphate is a biochemical compound classified as an acylaminosugar. It is a derivative of D-glucosamine 6-phosphate, where an acetyl group is attached to the nitrogen atom of the glucosamine moiety. This compound plays a vital role in various metabolic pathways across different organisms, including bacteria and humans. It is characterized by its molecular formula and has a relatively weak basicity, with a pKa indicating it is essentially neutral in nature .

GlcNAc-6P as a Substrate for Enzyme Characterization

GlcNAc-6P plays a crucial role in scientific research as a substrate for enzymes involved in amino sugar metabolism, particularly those involved in the hexosamine biosynthetic pathway. [] Researchers use GlcNAc-6P to identify, differentiate, and characterize these enzymes by studying their activity and function. [] For example, GlcNAc-6P is a substrate for the enzyme N-acetylglucosamine-phosphate deacetylase (NagA), which is essential for the production of glucosamine-6-phosphate (GlcN-6P) in this pathway. []

GlcNAc-6P in Cellular Function Studies

Scientists also utilize GlcNAc-6P to investigate its role in various cellular processes. Studies have explored its involvement in bacterial cell wall synthesis, glycolysis, and O-glycosylation, a protein modification process. [, ] By understanding how GlcNAc-6P interacts with different enzymes and pathways, researchers can gain insights into cellular function and metabolism.

N-Acetyl-D-glucosamine 6-phosphate participates in several important enzymatic reactions:

- Deacetylation Reaction: The enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase catalyzes the conversion of N-acetyl-D-glucosamine 6-phosphate to glucosamine 6-phosphate and acetate:This reaction is crucial for amino-sugar metabolism and recycling pathways .

- Biosynthesis: It can be synthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acetyl-D-glucosamine kinase, which adds a phosphate group to the sugar .

- Interconversion: N-Acetyl-D-glucosamine 6-phosphate can also be converted back to glucosamine 6-phosphate, further participating in metabolic pathways essential for cellular function .

N-Acetyl-D-glucosamine 6-phosphate is involved in key biological processes, particularly in the metabolism of amino sugars. It plays a significant role in:

- Peptidoglycan Recycling: In bacteria, it is integral to the recycling of peptidoglycan, which is essential for cell wall integrity and growth.

- Glycolysis Pathway: The product of its deacetylation, glucosamine 6-phosphate, can enter glycolysis, contributing to energy production and metabolic regulation .

- Disease Association: In humans, alterations in the metabolism of N-acetyl-D-glucosamine 6-phosphate are linked to metabolic disorders such as Salla disease, highlighting its importance in human health .

The synthesis of N-acetyl-D-glucosamine 6-phosphate can be achieved through various methods:

- Enzymatic Synthesis: The most common method involves using N-acetyl-D-glucosamine kinase to phosphorylate N-acetyl-D-glucosamine.

- Chemical Synthesis: Chemical methods may involve the acetylation of glucosamine followed by phosphorylation using phosphoric acid or phosphate donors under controlled conditions.

These methods allow for the production of this compound in both laboratory and industrial settings .

N-Acetyl-D-glucosamine 6-phosphate has several applications:

- Biotechnology: Used in studies related to bacterial cell wall synthesis and metabolism.

- Pharmaceutical Research: Potential target for drug development against pathogens like Mycobacterium tuberculosis, where manipulation of its metabolic pathways could inhibit bacterial growth .

- Nutraceuticals: Investigated for its potential health benefits related to joint health and inflammation due to its role in glycosaminoglycan synthesis.

Research indicates that N-acetyl-D-glucosamine 6-phosphate interacts with various enzymes and metabolic pathways:

- NagA Enzyme Interaction: As mentioned earlier, it interacts directly with the NagA enzyme, which catalyzes its deacetylation. This interaction is crucial for regulating amino-sugar metabolism .

- Regulatory Roles: It acts as an allosteric regulator within metabolic pathways, influencing the activity of enzymes involved in glycolysis and peptidoglycan recycling .

Several compounds are structurally or functionally similar to N-acetyl-D-glucosamine 6-phosphate:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| D-Glucosamine | An amino sugar precursor without acetyl group | Directly involved in chitin biosynthesis |

| Glucosamine 6-Phosphate | Phosphorylated form of D-glucosamine | Key intermediate in glycolysis |

| N-Acetyl-D-mannosamine | Structural isomer with different sugar backbone | Plays roles in glycoprotein synthesis |

| N-Acetyl-D-galactosamine | Similar acetylated amino sugar | Involved in glycosaminoglycan synthesis |

N-Acetyl-D-glucosamine 6-phosphate's unique feature lies in its specific phosphorylation at the sixth carbon position and its involvement in both bacterial and human metabolic pathways, making it critical for understanding various biological processes and potential therapeutic targets .

NagC Repressor-DNA Binding Dynamics

The NagC repressor, a central transcriptional regulator in E. coli, directly binds to operator sequences upstream of target genes to control their expression in response to intracellular GlcNAc6P levels. Structural and functional studies have revealed that NagC recognizes multiple operator sites with distinct sequence features, enabling nuanced regulatory outcomes.

Operator Recognition and Binding Specificity

NagC binds to four operator sites in E. coli: two in the intergenic region between nagE and nagB (overlapping the divergent promoters of these genes) and two upstream of the manXYZ operon [1]. Although these operators lack strict sequence consensus, they share a palindromic structure with conserved adenine-thymine (A-T) base pairs at positions −5 and −6 relative to the center of symmetry [1] [2]. Mutagenesis experiments demonstrate that substitutions at these positions significantly reduce NagC binding affinity, underscoring their critical role in recognition [1].

A notable feature of NagC-DNA interactions is the existence of "super-operators," which exhibit enhanced binding affinity due to the presence of guanine-cytosine (G-C) or cytosine-guanine (C-G) base pairs at positions ±11 [1]. These high-affinity sites stabilize DNA looping between NagC dimers, facilitating repression of the nagE promoter even under low repressor concentrations [1]. Electrophoretic mobility shift assays (EMSAs) confirm that super-operators form more stable complexes with NagC, as evidenced by reduced migration rates of protein-DNA complexes in native polyacrylamide gels [3].

Structural Determinants of NagC-DNA Interactions

The DNA-binding domain of NagC contains a helix-turn-helix (HTH) motif common to many bacterial repressors. However, specificity for operator sequences is primarily mediated by a linker region adjacent to the HTH domain [2]. Substitution of two arginine residues in this linker alters minor groove interactions, enabling NagC to recognize A-T base pairs at positions ±11 and repress non-cognate targets such as the mlc operon [2]. This plasticity suggests that NagC’s regulatory repertoire can expand under evolutionary pressure, driven by minor structural adaptations.

Table 1: Key Features of NagC Operator Sites

| Operator Location | Consensus Sequence (5’→3’) | Critical Base Pairs | Binding Affinity |

|---|---|---|---|

| nagE promoter | AT-rich palindrome | −5, −6 (A-T) | Moderate |

| nagB promoter | AT-rich palindrome | −5, −6 (A-T) | Moderate |

| manXYZ operon | GC-rich palindrome | ±11 (G-C/C-G) | High (super-operator) |

Operon-Level Coordination of Amino Sugar Metabolism

The nagE-nagBACD operon and manXYZ operon form a tightly regulated network that integrates GlcNAc6P sensing with metabolic flux control. NagC-mediated repression and derepression ensure that amino sugar catabolism aligns with cellular demand and substrate availability.

The nagE-nagBACD Operon

This operon encodes proteins essential for GlcNAc uptake and processing:

- NagE: A phosphotransferase system (PTS) transporter responsible for GlcNAc import and phosphorylation to GlcNAc6P [4].

- NagB: Glucosamine-6-phosphate deaminase, which converts glucosamine-6-phosphate (GlcN6P) to fructose-6-phosphate [4].

- NagA: N-Acetylglucosamine-6-phosphate deacetylase, which hydrolyzes GlcNAc6P to glucosamine-6-phosphate (GlcN6P) [4].

NagC represses the nagE and nagB promoters by binding to operator sites overlapping their transcription start sites [1]. GlcNAc6P acts as an inducer by binding to NagC, triggering a conformational change that reduces its DNA affinity and derepresses the operon [4]. This autoregulatory loop ensures that GlcNAc6P levels directly modulate the expression of its own metabolic machinery.

Cross-Regulation with the manXYZ Operon

NagC also represses the manXYZ operon, which encodes a mannose-specific PTS transporter [1]. This operon’s super-operator sites enable NagC to prioritize repression of manXYZ over nagE-nagBACD under low GlcNAc6P conditions. However, when GlcNAc6P accumulates, NagC dissociates from both operons, allowing simultaneous induction of amino sugar and mannose uptake systems.

Table 2: Gene Products of the nagE-nagBACD Operon

| Gene | Protein Function | Metabolic Role |

|---|---|---|

| nagE | GlcNAc-specific PTS transporter | Substrate import and phosphorylation |

| nagB | GlcN6P deaminase | Amino sugar catabolism |

| nagA | GlcNAc6P deacetylase | GlcNAc6P → GlcN6P conversion |

| nagC | Transcriptional repressor | Operon regulation |

| nagD | Putative regulatory RNA | Post-transcriptional control |

Allosteric Integration of Metabolic and Genetic Regulation

GlcNAc6P’s dual role as a genetic inducer and enzymatic activator creates a feedforward loop that optimizes metabolic efficiency. In addition to derepressing the nagE-nagBACD operon, GlcNAc6P allosterically activates NagB, increasing its catalytic activity by stabilizing the enzyme’s active conformation [4]. This coupling ensures that NagB expression and function are synchronized, preventing the accumulation of toxic intermediates like GlcN6P.

N-Acetyl-D-glucosamine 6-phosphate functions as a sophisticated bifunctional metabolic signal in bacterial amino sugar metabolism, serving dual roles that integrate enzymatic activity with transcriptional regulation [1] [2]. This compound operates through two distinct but coordinated mechanisms that ensure optimal cellular response to amino sugar availability.

The primary signaling function involves allosteric activation of glucosamine-6-phosphate deaminase (NagB), where N-acetyl-D-glucosamine 6-phosphate binds exclusively to the R (relaxed) conformational state of the enzyme [1] [2]. This binding occurs with a dissociation constant of 35 μM under physiological conditions, representing a concentration range two orders of magnitude lower than that required for effective substrate saturation [2]. The allosteric activation follows the Monod-Wyman-Changeux model, where the enzyme exists in equilibrium between a low-affinity T (tense) state and a high-affinity R state [1] [2].

The secondary signaling function involves transcriptional regulation through the NagC repressor system [1] [3]. N-acetyl-D-glucosamine 6-phosphate serves as the inducing signal that displaces NagC from its operator sites, thereby derepressing the nagE-nagBACD operon [1] [3]. This dual regulatory mechanism creates a feed-forward loop where the substrate of the previous enzymatic reaction simultaneously activates the next enzyme in the pathway and increases the expression of genes encoding that enzyme [1] [2].

Recent metabolic measurements have revealed that intracellular concentrations of N-acetyl-D-glucosamine 6-phosphate can reach 25-200 μM during growth on amino sugars, with the compound accumulating through both direct transport of N-acetylglucosamine and peptidoglycan recycling pathways [2] [1]. The bifunctional nature of this signal allows cells to coordinate metabolic flux with gene expression in real-time, ensuring rapid adaptation to changing nutrient conditions.

The integration of these signaling mechanisms creates a sophisticated regulatory network where N-acetyl-D-glucosamine 6-phosphate concentration directly reflects amino sugar availability and appropriately modulates both immediate enzymatic capacity and longer-term biosynthetic potential [1] [2]. This dual functionality exemplifies how metabolic intermediates can serve as information-carrying molecules that coordinate cellular responses across multiple regulatory levels.

Substrate Cooperativity in Deaminase Activation

Substrate cooperativity in glucosamine-6-phosphate deaminase activation represents a complex regulatory mechanism that enables fine-tuned control of amino sugar catabolism [4] [5]. The cooperative binding of substrate molecules creates sigmoidal kinetics that amplify the enzyme's response to changes in substrate concentration, providing enhanced sensitivity to metabolic flux variations.

The classical hexameric NagB enzyme from Escherichia coli exhibits homotropic cooperativity with a Hill coefficient of 2.9, indicating strong positive cooperativity among the six active sites [1] [2]. In the absence of allosteric activator, the enzyme displays a half-maximal reaction rate at 5.5 ± 0.2 mM glucosamine-6-phosphate, but this value decreases dramatically to 0.75 mM when saturated with N-acetyl-D-glucosamine 6-phosphate [2]. The cooperativity mechanism involves substrate binding that preferentially stabilizes the high-affinity R state, creating a sharp transition from low to high activity as substrate concentrations increase.

A novel mechanism of substrate cooperativity has been discovered in the dimeric SIS-fold deaminases, such as those from Shewanella denitrificans [4] [5]. These enzymes achieve high cooperativity (Hill coefficient of 1.82 ± 0.14) despite having only two subunits, which theoretically should limit cooperativity to a maximum of 2.0 [4]. Crystallographic analysis revealed the presence of an unusual allosteric site that can bind both the substrate and the allosteric activator, creating a mechanism where substrate binding to the allosteric site shapes the active site and enables catalysis [4] [5].

Isothermal titration calorimetry experiments have provided detailed thermodynamic insights into the cooperative mechanism [4]. The binding of glucosamine-6-phosphate analogs to the dimeric enzyme reveals four distinct binding sites with different thermodynamic signatures, suggesting that the apparent cooperativity arises from sequential occupation of active and allosteric sites rather than traditional inter-subunit communication [4]. This mechanism allows the dimeric enzyme to mimic the cooperative properties of the hexameric enzyme while using fewer subunits.

The physiological significance of substrate cooperativity becomes apparent when considering intracellular metabolite concentrations [2]. During growth on glucosamine, the high intracellular pool of glucosamine-6-phosphate (approximately 9 mM) drives the enzyme into its high-activity state through positive cooperative binding, producing high fractional saturation values even with partial occupancy by the allosteric activator [2]. This ensures efficient amino sugar catabolism when substrate is abundant while maintaining low activity when substrate is scarce.

Recent kinetic modeling has demonstrated that the cooperative mechanism can be described by modified Adair equations that account for the coupling between allosteric and active sites [4]. The rate equation incorporates macroscopic dissociation constants for both allosteric sites and active sites, allowing for the unusual situation where lower-affinity allosteric sites must be occupied before higher-affinity active sites become functional [4]. This mechanism explains how enzymes with only two genuine active sites can produce substrate curves that appear to involve higher-order cooperative transitions.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

N-acetyl-D-glucosamine 6-phosphate